molecular formula C15H22N4O2 B2766273 N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034272-90-5

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2766273
CAS RN: 2034272-90-5
M. Wt: 290.367
InChI Key: SYCZSBXPKWPRHE-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. While specific synthesis methods for “N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide” are not available in the retrieved papers, similar compounds have been synthesized in various studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Breast Cancer Treatment

Breast cancer is a significant global health concern. Pyrrolo[2,3-d]pyrimidine derivatives have garnered attention due to their potential as anti-breast-cancer agents. Notably, dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives exhibit substantial antiproliferative effects against both estrogen receptor-positive (ER+) and triple-negative breast cancer cell lines. These compounds may offer an alternative or complementary approach to existing therapies .

Targeted Kinase Inhibition

In the pursuit of potent targeted kinase inhibitors (TKIs), researchers have synthesized halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides . These compounds hold promise as kinase inhibitors, potentially impacting various signaling pathways. Their design and synthesis involve three steps, resulting in high yields. Further studies are needed to explore their efficacy and specificity .

Anti-Tubercular Agents

Tuberculosis (TB) remains a global health challenge. Researchers have designed novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among them, pyrazinamide is a crucial first-line drug in TB therapy. These derivatives represent a potential avenue for combating TB .

properties

IUPAC Name

N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCZSBXPKWPRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

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